molecular formula C14H14O3 B2427342 (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid CAS No. 22659-89-8

(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid

Cat. No.: B2427342
CAS No.: 22659-89-8
M. Wt: 230.263
InChI Key: KJNZCWSRBFNFDG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid is an organic compound that features a naphthalene ring system fused with a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation reactors for the formation of the tetrahydronaphthalene ring, followed by continuous flow reactors for the subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohol derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a tetrahydronaphthalene ring with a butenoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(E)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNZCWSRBFNFDG-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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